molecular formula C17H20O B1239134 Dehydrofalcarinone

Dehydrofalcarinone

Cat. No.: B1239134
M. Wt: 240.34 g/mol
InChI Key: HLHBDMWPPKHNDQ-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrofalcarinone is a ynone.

Scientific Research Applications

Aerobic α, β-Dehydrogenation

Dehydrofalcarinone, as a ketone, can be involved in α, β-dehydrogenation, a process that is an efficient alternative to prepare enal and enone products. A study by Diao, Wadzinski, and Stahl (2012) discusses a new catalyst for this process, which shows potential in pharmaceutical applications involving compounds like this compound (Diao, Wadzinski, & Stahl, 2012).

Role in Drug Discovery

This compound, as a compound, fits into the broader context of drug discovery, which has been increasingly guided by pharmacology and clinical sciences. A historical perspective by Drews (2000) provides insights into the role of such compounds in the advancement of medicine (Drews, 2000).

Pharmacophore Models and Virtual Screening

In the field of drug discovery, this compound could be involved in pharmacophore-based virtual screening, especially in the context of enzyme modulation. Kaserer et al. (2015) discuss the application of these models in identifying compounds for therapeutic strategies (Kaserer, Beck, Akram, Odermatt, & Schuster, 2015).

Environmental Applications

This compound and similar compounds might be relevant in environmental applications, such as assessing soil contamination. Kaczyńska, Borowik, and Wyszkowska (2015) discuss how dehydrogenase activity can indicate environmental contamination, which could involve this compound or its derivatives (Kaczyńska, Borowik, & Wyszkowska, 2015).

Biochemistry and Molecular Biology

This compound may also have relevance in biochemistry and molecular biology, particularly in studies involving enzymes like dehydrogenases. An et al. (2019) provide insights into the molecular mechanisms of alcohol dehydrogenases, which could be relevant for understanding this compound's interactions at a molecular level (An, Nie, & Xu, 2019).

Properties

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

(9Z)-heptadeca-1,9,16-trien-4,6-diyn-3-one

InChI

InChI=1S/C17H20O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3-4,10-11H,1-2,5-9,12H2/b11-10-

InChI Key

HLHBDMWPPKHNDQ-KHPPLWFESA-N

Isomeric SMILES

C=CCCCCC/C=C\CC#CC#CC(=O)C=C

SMILES

C=CCCCCCC=CCC#CC#CC(=O)C=C

Canonical SMILES

C=CCCCCCC=CCC#CC#CC(=O)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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